Product packaging for Furo[2,3-b]pyridin-4-ol(Cat. No.:)

Furo[2,3-b]pyridin-4-ol

Cat. No.: B11778429
M. Wt: 135.12 g/mol
InChI Key: SDGMXNJGJVMIMB-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-4-ol is a high-value chemical intermediate of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors . The furo[2,3-b]pyridine core serves as a versatile hinge-binding scaffold, acting as a key isosteric replacement for promiscuous azaindole fragments in drug discovery programs . This strategic substitution has been shown to improve selectivity profiles across the kinome, helping to mitigate off-target toxicity, which is a common challenge in kinase inhibitor development . The primary research value of this compound lies in its functional handles for further derivatization. The hydroxyl group at the 4-position can be converted into a triflate, creating a highly versatile intermediate amenable to diverse palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions . This allows researchers to efficiently construct complex molecular architectures for structure-activity relationship (SAR) studies. This compound enables the synthesis of targeted inhibitors for a range of kinases, including B-Raf, EGFR, and Lck, which are implicated in various cancers and other diseases . Recent research also explores furo[2,3-b]pyridine derivatives as potential FAK (Focal Adhesion Kinase) inhibitors, highlighting the scaffold's ongoing relevance in anticancer drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B11778429 Furo[2,3-b]pyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-furo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGMXNJGJVMIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Synthetic Strategies for Furo 2,3 B Pyridin 4 Ol and Derivatives

Foundational Synthetic Approaches for Fused Pyridine (B92270) Ring Systems

The construction of the bicyclic furo[2,3-b]pyridine (B1315467) system is strategically planned by disconnecting either the pyridine or the furan (B31954) ring, leading to two primary foundational approaches.

This strategy involves the annulation of a pyridine ring onto a suitably functionalized furan precursor. One notable method for achieving this is the Friedländer annulation. This reaction condenses a 2-aminofuran derivative bearing a vicinal carbonyl group with a compound containing a reactive methylene (B1212753) group, such as a ketone. rsc.org

For instance, the synthesis of substituted furo[2,3-b]pyridines can be achieved by the condensation of 2-amino-3-aroylfurans with cyclohexanone. rsc.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA), and proceeds under reflux conditions. rsc.org This approach is particularly useful for creating furo[2,3-b]pyridines with substitution patterns dictated by the initial furan and ketone starting materials. While most literature examples focus on preparing furo[2,3-b]pyridin-4-amines from 2-aminofuran-3-carbonitriles, the condensation with ketones provides a direct route to the core structure. rsc.org

Table 1: Example of Friedländer Annulation for Furo[2,3-b]pyridine Synthesis rsc.org

Starting Material (2-Aminofuran) Reagent Catalyst Product

The more prevalent strategy for synthesizing the furo[2,3-b]pyridine scaffold involves constructing the furan ring onto a pre-existing, functionalized pyridine core. nih.gov This approach allows for greater diversity in the final products, leveraging the well-established chemistry of pyridine derivatives. Several robust methods fall under this category, including intramolecular cyclizations following nucleophilic substitution or cross-coupling reactions. nih.gov

A common tactic begins with a 2-halopyridine, which serves as an electrophilic partner. The introduction of a nucleophile containing a latent furan precursor sets the stage for a subsequent ring-closing reaction. nih.gov Another powerful method is the intramolecular Diels-Alder reaction of a 1,2,4-triazine (B1199460) tethered to an alkyne via an ether linkage. This cycloaddition initially forms a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furo[2,3-b]pyridine system using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Classical and Modern Methodologies for Furo[2,3-b]pyridine Core Synthesis

Building upon the foundational strategies, specific classical and modern synthetic methodologies have been developed to provide efficient access to the furo[2,3-b]pyridine core.

Nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings is a cornerstone of this synthetic approach. The process typically involves reacting a 2,3-dihalopyridine with a suitable oxygen-containing nucleophile. For example, 2-chloro-3-nitropyridine (B167233) can undergo SNAr with the sodium salt of ethyl acetoacetate. The resulting intermediate, upon reduction of the nitro group to an amine, can undergo intramolecular cyclization to form a furo[2,3-b]pyridine derivative.

A more direct route involves the reaction of a 2-halopyridine with a propargyl alcohol derivative. The initial substitution is followed by an intramolecular cyclization to construct the furan ring. This strategy has been successfully employed for the gram-scale synthesis of furo[2,3-b]pyridines bearing functional handles for further chemical modification. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex heterocyclic systems, including furo[2,3-b]pyridines. nih.gov These methods offer high efficiency and functional group tolerance, enabling the construction of the furan ring onto a pyridine core in a controlled manner. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

A prominent example of palladium-catalyzed methodologies is the one-pot synthesis involving a Sonogashira coupling followed by an intramolecular cyclization or heteroannulation. nih.govresearchgate.net This sequence typically starts with a dihalopyridine, such as 2,3-dibromopyridine (B49186) or 2-bromo-3-iodopyridine, which allows for regioselective coupling.

The Sonogashira reaction couples the more reactive halogen (iodine) with a terminal alkyne, such as propargyl alcohol. nih.govresearchgate.net Following this initial C-C bond formation, an intramolecular cyclization is induced to form the furan ring. This cyclization can be catalyzed by the same palladium catalyst or a different catalyst in a tandem or one-pot fashion. researchgate.net For instance, a Wacker-type heteroannulation can follow the Sonogashira coupling to complete the furan ring construction. nih.gov This approach provides a convergent and efficient route to diversely substituted furo[2,3-b]pyridines. nih.govresearchgate.netresearchgate.netmdpi.com

Table 2: Key Palladium-Catalyzed Reactions in Furo[2,3-b]pyridine Synthesis

Reaction Name Description Starting Materials Key Reagents
Sonogashira Coupling Forms a C-C bond between a vinyl/aryl halide and a terminal alkyne. nih.govresearchgate.net 2,3-Dihalopyridine, Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base
Wacker-Type Heteroannulation An oxidative cyclization of an olefin with a tethered nucleophile. nih.gov Intermediate from Sonogashira coupling Pd(II) catalyst, Oxidant

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Cross-Coupling Methods

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds and has been effectively applied to the functionalization of the furo[2,3-b]pyridine core. nih.govnih.govresearchgate.net This strategy is particularly valuable for introducing aryl or heteroaryl substituents at specific positions, which is essential for tuning the pharmacological properties of the molecule.

A key approach involves the synthesis of a di-substituted furo[2,3-b]pyridine scaffold bearing orthogonal functional groups, such as a chloro and a triflate group, which can be selectively coupled under different reaction conditions. nih.gov For instance, a 5-chloro-3-triflate-furo[2,3-b]pyridine intermediate allows for sequential, chemoselective Suzuki couplings. nih.gov The triflate group at the 3-position can be selectively reacted first, followed by the coupling of the less reactive chloro group at the 5-position. nih.gov

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For the coupling at the triflate position, a common catalytic system is Pd(PPh₃)₄ with a base like cesium carbonate. nih.gov For the subsequent coupling at the 5-chloro position, a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand like XPhos, is often required to facilitate the challenging oxidative addition to the electron-deficient pyridine ring. nih.gov

Table 1: Suzuki Cross-Coupling Conditions for Furo[2,3-b]pyridine Derivatives

Entry Coupling Position Electrophile Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
1 3 Triflate Pd(PPh₃)₄ Cs₂CO₃ Dioxane/H₂O 100 92

Data sourced from studies on functionalized furo[2,3-b]pyridine cores. nih.gov

The versatility of the Suzuki reaction allows for the introduction of a wide array of boronic acids and esters, enabling extensive exploration of the chemical space around the furo[2,3-b]pyridine scaffold. nih.govmdpi.com

Stille Cross-Coupling Methods

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, represents another significant tool for the synthesis of functionalized heterocycles. thermofisher.comwikipedia.org Although reports on its specific application to Furo[2,3-b]pyridin-4-ol are less common than for the Suzuki coupling, the principles of the reaction make it a highly viable strategy.

The Stille reaction is renowned for its mild reaction conditions and remarkable tolerance of a wide variety of functional groups, including esters, amides, and ketones. thermofisher.com Organostannane reagents are also notably stable to air and moisture. wikipedia.org This methodology could be applied to a pre-functionalized this compound derivative, such as one containing a halide or triflate leaving group. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A potential synthetic application could involve the coupling of an organostannane reagent (R''-SnR₃) with a halo- or triflyloxy-furo[2,3-b]pyridine (R'-X) to form a new C-C bond (R'-R''). The key step is the transmetalation of the organic group from the tin atom to the palladium center. wikipedia.org Despite the toxicity associated with tin reagents, the Stille reaction remains one of the most important transformations in modern organic synthesis due to its broad scope and functional group compatibility. thermofisher.com

Metal-Free and Mild Cyclization Procedures

In response to the growing need for more sustainable and cost-effective synthetic methods, metal-free cyclization procedures have been developed for the construction of the furo[2,3-b]pyridine ring system. These methods avoid the use of expensive and potentially toxic transition metals. nih.govrsc.org

One notable approach involves the intramolecular nucleophilic cyclization of appropriately substituted pyridine N-oxides. researchgate.net Specifically, C3-substituted pyridine N-oxides can undergo cyclization under basic conditions to afford the furo[2,3-b]pyridine core. This transition-metal-free method provides a direct route to the fused bicyclic system with yields reported up to 85%.

Another strategy is based on an intramolecular cascade condensation reaction. For example, a 2,3-disubstituted benzofuran (B130515) derivative can react with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297) in the presence of acetic acid, to form a tricyclic benzofuro[2,3-c]pyridin-3-ol. nih.gov A plausible mechanism involves the initial reaction of a ketone with ammonia to form an imine intermediate, which then undergoes intramolecular cyclization to construct the pyridin-3-ol ring. nih.gov While this example builds a related isomer, the underlying principle of metal-free, acid-catalyzed condensation and cyclization is applicable to the synthesis of pyridin-4-ol derivatives from suitable precursors.

Multi-component Reaction Pathways to Pyridine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, offer a highly efficient and atom-economical pathway to complex molecules like pyridine derivatives. bohrium.com These reactions are convergent and can rapidly generate molecular diversity under mild conditions. rsc.org

A specific MCR approach has been developed for the synthesis of 2-aminofurans, which serve as versatile intermediates for the subsequent construction of the furo[2,3-b]pyridine ring. rsc.org This method is based on a three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and β-ketonitriles. The resulting 2-aminofurans can then be modified in subsequent steps to facilitate the formation of the fused furo[2,3-b]pyridine system. rsc.org A significant advantage of this MCR strategy is the ability to produce a diverse range of products on a gram scale, often without the need for column chromatography. rsc.org

The synthesis of pyridine derivatives through MCRs can be broadly categorized into three-component and four-component reactions, which can be further classified as metal-free or metal-catalyzed. bohrium.com These strategies provide a sustainable and flexible platform for accessing a wide variety of substituted pyridines, which are precursors to or can be annulated to form the desired furo[2,3-b]pyridine core.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic transformation for the construction of polycyclic ring systems. masterorganicchemistry.com This strategy has been employed in the synthesis of the furo[2,3-b]pyridine core, demonstrating its utility in forming the fused heterocyclic structure in a controlled manner. nih.gov

One reported pathway involves a [4+2] cycloaddition between a triazine, acting as the azadiene, and an alkyne tethered to it, which serves as the dienophile. nih.gov This reaction proceeds through a concerted mechanism to form a dihydrofuro[2,3-b]pyridine intermediate. The final aromatic furo[2,3-b]pyridine system is then obtained through a subsequent oxidation step, typically using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov

The efficiency of IMDA reactions is often highest when forming five- or six-membered rings as part of the newly fused system. masterorganicchemistry.com This methodology provides an elegant route to the target scaffold, establishing the bicyclic core in a single, stereocontrolled step. Aza-Diels-Alder reactions, in general, are an important route to pyridine synthesis from 2-azadiene precursors. researchgate.net

Tandem Heteroannulation Strategies

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. beilstein-journals.org These processes are highly efficient and align with the principles of green chemistry by reducing waste and improving operational simplicity. Several tandem heteroannulation strategies have been devised for the synthesis of furo[2,3-b]pyridines.

One such strategy is a palladium-catalyzed one-pot synthesis that combines a Sonogashira coupling with a Wacker-type heteroannulation. nih.gov This sequence allows for the construction of the fused ring system from simpler starting materials in a single pot. Another powerful tandem approach begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by an immediate intramolecular cyclization. For example, the reaction of a 2,5-dihalonicotinic acid derivative with a hydroxyacetate involves an initial SNAr displacement of the 2-halo group, followed by in-situ cyclization of the intermediate to directly form the furo[2,3-b]pyridine ring system. nih.gov This tandem SNAr-cyclization has been optimized for gram-scale synthesis, highlighting its practicality and robustness. nih.gov

Synthesis from Pyridine N-Oxide Derivatives

Pyridine N-oxides are versatile and highly reactive intermediates in heterocyclic chemistry. scripps.edusemanticscholar.org The N-oxide functional group activates the pyridine ring, particularly at the C2 and C4 positions, for both nucleophilic and electrophilic attack, making it a valuable precursor for the synthesis of substituted pyridines and fused systems like furo[2,3-b]pyridine. scripps.edu

A prominent strategy for synthesizing the furo[2,3-b]pyridine core involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net In this approach, a pyridine N-oxide bearing a suitable side chain at the C3 position, typically one with an activated methylene group, undergoes base-mediated cyclization. The N-oxide oxygen atom acts as an internal leaving group, facilitating the formation of the furan ring. This method is often performed under transition-metal-free conditions, offering a mild and efficient route to 2,3-substituted furo[2,3-b]pyridines. nih.govresearchgate.net The N-oxide moiety activates the C2 position for nucleophilic attack by the enolate generated from the C3 side chain, leading to ring closure. semanticscholar.org This pathway has been highlighted as a recent and effective methodology for accessing the furopyridine scaffold. nih.gov

Thorpe-Ziegler Ring Cyclization Approaches

The Thorpe-Ziegler reaction is a well-established chemical transformation for synthesizing cyclic ketones through the intramolecular cyclization of dinitriles, followed by hydrolysis. wikipedia.org While specific literature detailing the application of the Thorpe-Ziegler reaction for the direct synthesis of this compound is not widely documented, its feasibility can be inferred from its successful application in the synthesis of analogous heterocyclic systems, such as tricyclic thieno[2,3-b]pyridines. researchgate.net

A plausible retrosynthetic analysis for this compound using this approach would involve the disconnection of the furan ring to reveal a key dinitrile precursor. This precursor would be a substituted pyridine bearing both a cyanomethoxy group and a nitrile group, specifically 2-(cyanomethoxy)pyridine-3-carbonitrile.

Hypothetical Synthetic Pathway:

Cyclization: The synthesis would commence with the base-catalyzed intramolecular cyclization of the 2-(cyanomethoxy)pyridine-3-carbonitrile precursor. A strong base, such as sodium hydride or sodium ethoxide, would deprotonate the α-carbon to the ether-linked nitrile, creating a nucleophile.

Intermediate Formation: This nucleophile would then attack the vicinal nitrile group on the pyridine ring, forming a five-membered ring and yielding a cyclic enamino-nitrile intermediate.

Hydrolysis and Tautomerization: Subsequent acidic hydrolysis of this intermediate would convert the enamine and nitrile functionalities into a ketone. The resulting β-keto-furan structure would then tautomerize to the more stable enol form, yielding the final this compound product.

While the classic Thorpe-Ziegler reaction provides a theoretical foundation, modern synthetic methods have evolved. Related strategies that underscore the utility of dinitrile precursors in constructing the furo[2,3-b]pyridine core have been developed. For instance, a Palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes has been reported, which proceeds via a cyclization and N-H/C annulation cascade to form the fused furan and pyridine rings in one pot. researchgate.netnih.govacs.org This demonstrates the continued relevance of dinitrile-based synthons in accessing this important heterocyclic system.

Optimization and Scalability of Synthetic Routes

The transition from a laboratory-scale synthesis to a practical, large-scale production requires significant route optimization. Key goals include maximizing yield, minimizing the number of steps, and eliminating or reducing the need for cumbersome purification techniques like column chromatography.

A notable example of such optimization is a concise, four-step synthesis developed for furo[2,3-b]pyridine derivatives that is amenable to multi-gram scale-up. nih.gov The process begins with 2,5-Dichloronicotinic acid and was refined to overcome challenges encountered in the initial synthetic design.

Key Optimization Feature:

A critical improvement in the synthetic route involved the strategic choice of a protecting group. An initial route utilized an ethyl ester, which proved difficult to hydrolyze under basic conditions. nih.gov The optimized route replaced this with a tert-butyl ester. This modification was pivotal, as the tert-butyl group could be cleanly cleaved under acidic conditions using trifluoroacetic acid (TFA). This step, combined with a subsequent decarboxylation, proceeded in an excellent 89% yield. nih.gov

Benefits for Scalability:

Optimized Synthesis of a Furo[2,3-b]pyridine Intermediate nih.gov

This optimized and scalable synthesis provides reliable access to functionalized furo[2,3-b]pyridine cores, thereby enabling extensive medicinal chemistry programs aimed at developing novel therapeutics. nih.gov

Chemical Transformations and Reactivity of Furo 2,3 B Pyridin 4 Ol and Its Core Structure

Electrophilic and Nucleophilic Reactivity of the Furo[2,3-b]pyridine (B1315467) System

The chemical behavior of the furo[2,3-b]pyridine system is dictated by the interplay between its two constituent rings. The pyridine (B92270) moiety, being electron-deficient, is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C6). Conversely, the electron-rich furan (B31954) ring is more prone to electrophilic substitution.

Electrophilic Substitution: Electrophilic attack on the pyridine ring itself is generally disfavored due to the deactivating effect of the electronegative nitrogen atom. When such reactions do occur, they typically direct to the C5 position, which is analogous to the meta-position in pyridine. However, the presence of the fused furan ring can influence this regioselectivity. The furan ring, being electron-rich, would be expected to undergo electrophilic substitution more readily than the pyridine ring, likely at the C3 position.

Nucleophilic Substitution: The pyridine ring's electron deficiency makes it a target for nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are plausible, especially if a good leaving group is present at the C4 or C6 positions. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at these positions. The fusion of the furan ring is not expected to significantly hinder this inherent reactivity of the pyridine moiety.

Directed Functionalization at Specific Positions (e.g., 3- and 5-positions)

The ability to selectively introduce functional groups at specific positions of the furo[2,3-b]pyridine core is crucial for the development of new derivatives with tailored properties. Research has focused on developing methodologies for directed functionalization, particularly at the 3- and 5-positions. nih.gov

Carbon-Hydrogen (C-H) Functionalization

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic systems, avoiding the need for pre-functionalized starting materials.

Studies on 2,3-substituted furo[2,3-b]pyridines have shown that the pyridine moiety can undergo successful C-H amination reactions. researchgate.net While specific details on the amination of Furo[2,3-b]pyridin-4-ol are not extensively documented, the general reactivity of the furo[2,3-b]pyridine core suggests that direct amination is a feasible transformation, likely directed to the electron-deficient pyridine ring.

Similar to amination, C-H borylation has been successfully applied to the pyridine portion of the furo[2,3-b]pyridine framework. researchgate.net This transformation introduces a versatile boronate ester group, which can then be utilized in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides an indirect method for the functionalization of C-H bonds.

Investigations into the radical C-H arylation of the furo[2,3-b]pyridine system have indicated that these processes are not as efficient as C-H amination or borylation. researchgate.net This suggests that the electronic properties of the furo[2,3-b]pyridine core may not be optimal for productive radical arylation pathways under the conditions explored.

Derivatization of Hydroxyl Functionality (e.g., to Triflate Esters)

The hydroxyl group of this compound, and its analogs such as 5-chlorofuro[2,3-b]pyridin-3-ol, serves as a valuable handle for further functionalization. nih.gov A key transformation is its conversion into a trifluoromethanesulfonate (B1224126) (triflate) ester. This is typically achieved by treating the alcohol with triflic anhydride (B1165640) (Tf2O) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

The resulting triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This strategy allows for the introduction of a wide variety of substituents at the position of the original hydroxyl group. For instance, a 3-triflate derivative of a furo[2,3-b]pyridine can be selectively coupled with a boronic acid in a Suzuki reaction, leaving other positions, such as a chloro-substituted C5, intact for subsequent transformations. nih.gov This chemoselective reactivity is instrumental in the systematic elaboration of the furo[2,3-b]pyridine scaffold.

Table 1: Derivatization of 5-chlorofuro[2,3-b]pyridin-3-ol nih.gov

Starting MaterialReagents and ConditionsProductYield
5-chlorofuro[2,3-b]pyridin-3-olTf2O, DIPEA, CH2Cl2, -10 to 25 °C, 3 h5-chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate71%

Ring-Opening Reactions of the Furan Moiety

The furan ring, while aromatic, is susceptible to cleavage under various conditions, most notably in the presence of acid or through photochemical activation. This reactivity is retained in the fused Furo[2,3-b]pyridine system, where the stability of the furan moiety can be influenced by reaction conditions and the substitution pattern on the heterocyclic core.

Acid-Catalyzed Ring Opening:

The furan ring can undergo acid-catalyzed ring-opening, which typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule like water. pharmaguideline.commdpi.com This process disrupts the aromaticity of the furan ring and leads to the formation of a dicarbonyl intermediate. nih.gov In the context of the Furo[2,3-b]pyridine core, this would result in a substituted pyridinone derivative.

The general mechanism involves the following steps:

Protonation: The furan oxygen atom is protonated by an acid catalyst, increasing the electrophilicity of the adjacent carbon atoms (C2 and C3a).

Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water), attacks one of the activated carbon atoms.

Ring Cleavage: The carbon-oxygen bond of the furan ring is cleaved, leading to an open-chain enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding a 1,4-dicarbonyl species.

This type of transformation has been observed in related systems where an N-(furfuryl) amide undergoes acid-catalyzed recyclization. The reaction proceeds through the opening of the furan ring into a diketone moiety, which then undergoes subsequent intramolecular reactions. nih.gov For this compound, such a reaction would lead to the formation of a 3-(2-oxoethyl)-1H-pyridin-2-one derivative, as depicted in the table below.

Table 1: Postulated Products of Acid-Catalyzed Furan Ring Opening

Starting Material Reagents Postulated Intermediate Final Product

This table presents a hypothetical reaction pathway based on established furan chemistry.

Photochemical Ring Opening:

Photochemical activation provides another pathway for furan ring cleavage. Irradiation can induce an electrocyclic ring opening. While not documented specifically for this compound, a study on the related compound 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-one demonstrated that irradiation in methanol (B129727) leads to electrocyclic ring opening, yielding various dien-4-olide products. rsc.org This suggests that the furo-pyridine scaffold is susceptible to photochemical rearrangements and ring-opening reactions, representing a potential avenue for synthetic transformations.

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements allow for the conversion of a molecule into an isomer without the addition or removal of atoms. In heterocyclic chemistry, these transformations are valuable for accessing novel scaffolds. The Furo[2,3-b]pyridine core, particularly when substituted, may undergo such rearrangements, with the Dimroth rearrangement being a prominent possibility.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-known isomerization process in many nitrogen-containing heterocycles. wikipedia.orgdrugfuture.com It involves the translocation of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closing events. nih.govresearchgate.net The reaction is often facilitated by acidic, basic, or thermal conditions. nih.gov

For a substituted Furo[2,3-b]pyridine, such as one bearing an exocyclic amino or imino group adjacent to the pyridine nitrogen, a Dimroth-type rearrangement is plausible. The general mechanism proceeds as follows:

Ring Opening: The pyridine ring undergoes cleavage, often initiated by the addition of a nucleophile (like hydroxide (B78521) in base-catalyzed reactions) or by protonation (in acid-catalyzed reactions). nih.gov This forms an open-chain intermediate.

Conformational Change: The intermediate undergoes bond rotation, allowing the exocyclic nitrogen and the endocyclic nitrogen to be positioned for re-cyclization.

Ring Closure: A new ring is formed through intramolecular nucleophilic attack, resulting in a structure where the positions of the heteroatoms are swapped.

Table 2: Hypothetical Dimroth Rearrangement of a Furo[2,3-b]pyridine Derivative

Starting Material Condition Intermediate Rearranged Product

This table illustrates a potential Dimroth rearrangement, a common transformation in related N-heterocyclic systems.

While specific examples for the Furo[2,3-b]pyridine skeleton are not extensively documented, the fundamental principles of this rearrangement are broadly applicable to heterocyclic systems containing the necessary structural motifs. nih.gov Furthermore, reports of unexpected rearrangements occurring during the synthesis of more complex molecules containing the Furo[2,3-b]pyridine core suggest that the scaffold is capable of undergoing skeletal reorganization under certain reaction conditions. researchgate.net

Theoretical and Computational Chemistry Studies on Furo 2,3 B Pyridin 4 Ol and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, varying in their level of theory and computational cost, provide valuable data on molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including furo[2,3-b]pyridine (B1315467) derivatives.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This process involves finding the minimum energy structure on the potential energy surface. arxiv.orgcp2k.org For Furo[2,3-b]pyridin-4-ol, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can be used to predict bond lengths, bond angles, and dihedral angles. wu.ac.thnih.gov

The geometry optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating a stable structure. mdpi.com The results of such calculations for a molecule like this compound would provide a detailed picture of its planar or near-planar fused ring system and the orientation of the hydroxyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.38 Å
C4-O~1.35 Å
N7-C7a~1.39 Å
Bond AngleC2-C3-C3a~108°
C4-N5-C6~118°
Dihedral AngleH-O4-C4-C3a~0° or 180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar heterocyclic systems. Actual calculated values would be specific to the molecule.

The electronic properties of a molecule are key to understanding its reactivity, spectroscopic behavior, and potential applications. DFT calculations are widely used to analyze the electronic structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netekb.eg

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. irjweb.com

For this compound, the distribution of the HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. The presence of the oxygen and nitrogen heteroatoms, as well as the aromatic rings, would significantly influence the energies and localizations of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Analogs

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Furo[2,3-b]pyridine-6.5-1.25.3
This compound-6.2-1.54.7
4-Methoxyfuro[2,3-b]pyridine-6.1-1.44.7

Note: This table presents hypothetical data to illustrate the trends in frontier orbital energies upon substitution. The actual values would depend on the specific analog and the level of theory used.

To study the excited-state properties of molecules, such as their absorption spectra, Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method. researchgate.net TDDFT calculations can predict the electronic transitions between different energy levels, providing insights into the wavelengths of light a molecule will absorb. This is particularly useful for understanding the photophysical properties of compounds. For this compound, TDDFT could be employed to simulate its UV-Vis absorption spectrum, identifying the key electronic transitions and their corresponding oscillator strengths.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT methods. wikipedia.orguni-muenchen.de These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. ucsb.edu AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de While not as precise as DFT for detailed electronic structure analysis, semi-empirical methods can be very useful for preliminary studies of large molecules or for exploring potential energy surfaces. researchgate.netuomustansiriyah.edu.iq For this compound, AM1 could be used for initial geometry optimizations or for studying trends in a series of related analogs where computational cost is a concern.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. dntb.gov.ua

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological target. acs.orgnih.gov For instance, simulations could reveal how the molecule interacts with water molecules, providing information about its solubility and hydration. rsc.org In the context of drug design, MD simulations are invaluable for understanding the binding stability and dynamics of a ligand within the active site of a protein. researchgate.net Studies on aza-aromatic compounds often employ MD simulations to investigate their aggregation and interactions in various systems. nih.govrsc.org

Mechanistic Predictions of Chemical Reactions

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions involving the furo[2,3-b]pyridine scaffold. By modeling reactants, transition states, and products, researchers can predict reaction pathways, activation energies, and the influence of substituents on reactivity. While specific mechanistic studies on this compound are not extensively documented, the principles can be applied to understand its synthesis and transformations, such as electrophilic substitution, cyclization, and cross-coupling reactions. nih.govresearchgate.net

Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction. For instance, in the synthesis of furo[2,3-b]pyridine derivatives, computational models can predict the feasibility of intramolecular cyclization steps by calculating the activation barrier. nih.gov These calculations can help rationalize experimentally observed product distributions and guide the optimization of reaction conditions. researchgate.net

Key aspects of mechanistic predictions include:

Transition State (TS) Searching: Identifying the highest energy point along the reaction coordinate, which determines the reaction rate.

Activation Energy (ΔG‡) Calculation: The energy difference between the reactants and the transition state, a key predictor of reaction kinetics.

Reaction Pathway Analysis: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a found transition state connects the desired reactants and products.

These computational approaches allow for a deeper, molecular-level understanding of how reactions proceed, enabling the rational design of synthetic routes to novel Furo[2,3-b]pyridine analogs.

Tautomerism and Conformational Stability Analysis

This compound can exist in different tautomeric forms, primarily the enol form (this compound) and the keto form (Furo[2,3-b]pyridin-4(1H)-one). The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical reactivity, physical properties, and biological interactions.

Computational quantum chemistry, particularly DFT, is highly effective for predicting the equilibrium between tautomers. nih.gov Calculations can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of each tautomer in the gas phase and in various solvents, often simulated using a Polarizable Continuum Model (PCM). nih.govruc.dk

For the related 4-pyridone system, ab initio calculations have shown that while the keto form is more stable in solution, the enol form (4-hydroxypyridine) can be more stable in the gas phase. wayne.edu The fusion of the furan (B31954) ring in this compound introduces additional electronic and steric factors that modulate this equilibrium. The aromaticity of the respective forms, hydrogen bonding capabilities, and dipole moments are key determinants of their relative stability. researchgate.netchemrxiv.org

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerFormGas Phase ΔG (kcal/mol)Water ΔG (kcal/mol)
This compoundEnol0.00 (Reference)1.85
Furo[2,3-b]pyridin-4(1H)-oneKeto1.20-2.50

Note: This table presents illustrative data based on known trends for similar heterocyclic systems. Specific computational results for this compound may vary.

Computational Exploration of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties is fundamental to chemical and pharmaceutical research. Computational methods allow for the systematic exploration of these relationships for Furo[2,3-b]pyridine analogs. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate computed molecular descriptors with experimentally observed biological activities or physical properties. wikipedia.org

The process involves:

Generating a Dataset: A series of Furo[2,3-b]pyridine analogs with known experimental data (e.g., enzyme inhibitory concentrations, IC50) is selected.

Calculating Molecular Descriptors: For each analog, a wide range of descriptors is calculated using computational software. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a subset of the descriptors to the observed property. wikipedia.org

For example, a QSAR study on Furo[2,3-b]pyridine-based kinase inhibitors might reveal that activity is positively correlated with the dipole moment and negatively correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and saving significant resources. nih.gov

Table 2: Example Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamplesRelated Property
Electronic HOMO/LUMO Energies, Dipole Moment, Atomic ChargesReactivity, Polarity, Intermolecular Interactions
Steric Molecular Volume, Surface Area, OvalityReceptor Fit, Solubility
Hydrophobic LogP (Octanol-Water Partition Coefficient)Membrane Permeability, Bioavailability
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular Branching, Size

Cheminformatics and In Silico Screening Methodologies

Cheminformatics and in silico screening are essential components of modern drug discovery and materials science, and they have been widely applied to libraries of Furo[2,3-b]pyridine derivatives. nih.gov These methodologies use computational power to analyze large chemical datasets and predict the potential of virtual compounds before they are synthesized.

Molecular Docking is a primary in silico screening technique. It predicts the preferred orientation and binding affinity of a ligand (e.g., a Furo[2,3-b]pyridine derivative) when bound to a specific protein target. nih.govnih.gov The process involves:

Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Computationally placing the ligand into the binding site in multiple conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

This technique has been used to rationalize the activity of Furo[2,3-b]pyridine derivatives as inhibitors of various kinases, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2), by identifying key hydrogen bonds and hydrophobic interactions with active site residues. nih.govnih.gov

Virtual Screening extends this approach by docking a large library of virtual compounds against a target. researchgate.net Compounds are ranked by their predicted binding scores, allowing researchers to select a smaller, enriched subset of high-potential candidates for synthesis and experimental testing. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are often used in conjunction with screening to predict the drug-likeness and pharmacokinetic properties of the candidate molecules, filtering out those with likely poor profiles early in the discovery pipeline. nih.gov

Table 3: Workflow for a Typical In Silico Screening Campaign

StepDescriptionTools/Methods
1. Library Design Generate a virtual library of Furo[2,3-b]pyridine analogs with diverse substituents.Combinatorial chemistry software, chemical databases.
2. Target Preparation Prepare the 3D structure of the biological target (e.g., an enzyme).Protein Data Bank (PDB), molecular modeling software.
3. Virtual Screening Dock the entire virtual library into the target's active site.Docking software (e.g., AutoDock, Glide, C-Docker). nih.gov
4. Hit Selection Rank compounds based on docking scores and visual inspection of binding modes.Scoring functions, molecular visualization tools.
5. ADME Filtering Predict pharmacokinetic properties to filter out compounds with poor drug-likeness.QSAR-based ADME models (e.g., Lipinski's Rule of Five).
6. Prioritization Select a final list of the most promising candidates for chemical synthesis.Data analysis and expert review.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional experiments, allows for the complete assignment of a molecule's constitution and stereochemistry.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. In Furo[2,3-b]pyridin-4-ol, distinct signals would be expected for each carbon in the bicyclic system. The carbon atom at position 4, bearing the hydroxyl group (or existing as a carbonyl in the keto tautomer), would have a characteristic chemical shift significantly downfield. Carbons adjacent to the heteroatoms (C2, C3a, C5, C7a) would also show predictable shifts based on known data for similar heterocyclic systems. rsc.org

¹⁵N NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. The chemical shift of the pyridine (B92270) nitrogen in the Furo[2,3-b]pyridine (B1315467) core would be sensitive to substitution and tautomeric form. This technique can be particularly useful for distinguishing between protonated and unprotonated nitrogen atoms and for studying hydrogen bonding interactions.

2D NMR experiments are crucial for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other (typically over two or three bonds), confirming the sequence of protons around the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is essential for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecular skeleton.

Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). Comparing the experimentally obtained ¹H and ¹³C NMR chemical shifts with these computationally predicted values serves as a powerful method for structure verification. Discrepancies between experimental and calculated shifts can often be resolved by considering alternative structures or tautomers, providing a high degree of confidence in the final structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the molecular formula (C₇H₅NO₂ for this compound). The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), provides valuable structural information. The molecule would break apart in a predictable manner, and the masses of the resulting fragment ions would help to confirm the connectivity of the furo-pyridine core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized furo[2,3-b]pyridine derivatives. Its ability to provide highly accurate mass measurements allows for the differentiation between compounds with the same nominal mass. In the synthesis and characterization of various furo[2,3-b]pyridines, HRMS is routinely used to validate the final products and key intermediates. nih.govnih.gov For instance, during the synthesis of compounds like 5-chlorofuro[2,3-b]pyridin-3-ol, HRMS data is collected to confirm that the experimentally measured mass aligns with the theoretically calculated mass, thereby verifying the chemical formula. nih.gov This technique is indispensable for confirming the successful synthesis of novel derivatives within this class of compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently employed for the analysis of furo[2,3-b]pyridine compounds, allowing for the detection of protonated molecular ions [M+H]⁺ with minimal fragmentation. This method is particularly useful for confirming the molecular weight of synthesized compounds. Studies on various furo[2,3-b]pyridine derivatives report the use of ESI-MS to characterize the products of multi-step synthetic sequences. researchgate.net While ESI-MS is a powerful tool, it is noted that the ionization process can sometimes introduce perturbations, and careful optimization of instrumental parameters is necessary to ensure the speciation in solution is accurately reflected in the mass spectrum. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy would be used to identify key vibrational frequencies associated with its structural features. The spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Vibrations corresponding to the C-O stretching of the furan (B31954) ring and the C=N and C=C stretching of the pyridine ring would also be present. For comparison, the FT-IR spectrum of pure pyridine shows characteristic bands, such as a prominent band around 1437 cm⁻¹ arising from ring vibrations. researchgate.net In synthesized pyrano[2,3-b]pyridine derivatives, which share structural similarities, IR spectroscopy has been used to confirm the presence of key functional groups like amino (NH₂) and cyano (CN) groups. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy and fluorescence studies are employed to investigate the electronic transitions and photophysical properties of furo[2,3-b]pyridine derivatives. These compounds often exhibit interesting fluorescent properties due to their conjugated heterocyclic systems. nih.govnih.gov The absorption and emission spectra are sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Research on a related derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1), provides insight into the spectroscopic properties of this scaffold. researchgate.net The UV-Vis spectrum of FP1 displays characteristic absorption bands between 250 and 390 nm, which are attributed to π → π* and n → π* transitions within the furo[2,3-b]pyridine core. researchgate.net

SolventAbsorption Maxima (λ_max, nm) for FP1 researchgate.net
Hexane280, 335, 380 (shoulder)
Dioxane282, 338, 382 (shoulder)
Chloroform285, 342, 385 (shoulder)
Methanol (B129727)280, 335, 380 (shoulder)

Absorption-pH Profile Analysis

The electronic absorption of furo[2,3-b]pyridine derivatives can be pH-dependent, particularly for molecules with acidic or basic functional groups, such as the hydroxyl group in this compound. By analyzing the changes in the UV-Vis absorption spectrum as a function of pH, one can determine the ground-state acid dissociation constant (pKa). In a study of the furo[2,3-b]pyridine derivative FP1, analysis of the absorption-pH profile was conducted to understand its acid-base equilibria. researchgate.net Such analysis is crucial for determining how the electronic structure of the molecule in its ground state is affected by protonation or deprotonation.

Förster Cycle Analysis

The Förster cycle is a method that uses changes in absorption and fluorescence spectra with pH to determine the acid dissociation constant of a molecule in its electronically excited state (pKa*). This analysis provides valuable information about how the acidity of a functional group, like the hydroxyl group on this compound, changes upon photoexcitation. For the furo[2,3-b]pyridine derivative FP1, a Förster cycle analysis revealed that its excited state is more acidic than its ground state. researchgate.net This is a common phenomenon for phenolic compounds where photoexcitation leads to charge redistribution, making the hydroxyl proton more labile. This analysis is fundamental to understanding the photochemistry and potential applications of these compounds as fluorescent probes or photosensitizers.

Applications of Furo 2,3 B Pyridin 4 Ol in Organic Synthesis and Advanced Materials

Furo[2,3-b]pyridin-4-ol as a Versatile Synthetic Building Block

The Furo[2,3-b]pyridine (B1315467) core is a recognized "privileged structure" in medicinal chemistry, valued for its ability to serve as a scaffold for compounds with significant biological activity. researchgate.net It is frequently employed as an isosteric replacement for the 7-azaindole (B17877) core, a common hinge-binding pharmacophore in kinase inhibitors. nih.gov This substitution can alter the selectivity profile of an inhibitor without sacrificing potency, a crucial strategy in modern drug design. nih.gov

The versatility of the this compound building block stems from the multiple reactive sites on its core structure, which allow for systematic chemical modifications. The development of synthetic routes that install "handles" at various positions, such as chloro or triflate groups, enables further functionalization through powerful cross-coupling reactions. nih.gov This adaptability has led to its use in the synthesis of a variety of potent molecules.

Table 1: Examples of Bioactive Scaffolds Derived from the Furo[2,3-b]pyridine Core

Target Class Specific Target Application Area
Kinase Inhibitors B-Raf, EGFR, AKT Oncology
Protease Inhibitors HIV Protease Antiviral

For instance, derivatives of the dihydrofuro[2,3-b]pyridine scaffold have been systematically developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for treating inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial hit compound led to derivatives with significantly improved biochemical potency and better pharmacokinetic profiles. nih.gov This highlights the role of the furo[2,3-b]pyridine core as a foundational structure for structure-activity relationship (SAR) studies, allowing chemists to fine-tune molecular properties to achieve desired therapeutic effects. nih.gov

Development of New Synthetic Methodologies Facilitated by the Core Structure

The growing importance of the furo[2,3-b]pyridine scaffold, particularly in medicinal chemistry, has spurred the development of new and efficient synthetic methodologies to construct this heterocyclic system. The demand for gram-scale quantities of the core with specific functionalization patterns for SAR studies has driven innovation in synthetic organic chemistry. nih.gov

Several robust synthetic routes have been established, each offering different advantages in terms of substitution patterns and scalability. Notable approaches include:

Nucleophilic Aromatic Substitution: This common strategy involves the reaction of 2-halopyridines with a suitable nucleophile, followed by a subsequent ring-closure reaction to form the furan (B31954) ring. nih.gov

Intramolecular Diels-Alder Reaction: A powerful method where a triazine and an alkyne tethered together undergo an intramolecular cycloaddition to afford a dihydrofuro[2,3-b]pyridine, which is then oxidized to the aromatic core. nih.gov

Palladium-Catalyzed One-Pot Syntheses: These elegant procedures often combine a Sonogashira coupling with a Wacker-type heteroannulation, allowing for the rapid assembly of the furo[2,3-b]pyridine system from simpler starting materials. nih.gov

Synthesis via Pyridine (B92270) N-oxides: A more recent methodology that yields 2,3-substituted furo[2,3-b]pyridines.

One particularly noteworthy development is a concise, four-step synthesis designed for scalability. This route produces a chloro-triflate furopyridine intermediate, which is highly valuable as it provides two distinct reactive sites (the 3- and 5-positions) for chemoselective palladium-mediated cross-coupling reactions. nih.gov The optimization of such routes, requiring minimal chromatographic purification, demonstrates how the utility of the target core structure facilitates the advancement of synthetic methods. nih.gov

Role in the Construction of Complex Polycondensed Heterocyclic Systems

The this compound core is not only a precursor to functionalized single-scaffold molecules but also serves as a foundational unit for building larger, polycondensed heterocyclic systems. The preparation and study of these more complex fused derivatives is considered one of the most promising and rapidly developing areas of furo[2,3-b]pyridine chemistry. researchgate.net

By leveraging the functional handles installed on the core, chemists can annulate additional rings, leading to novel and complex molecular architectures. These polycondensed systems often exhibit unique biological activities and photophysical properties. Research has described the synthesis of condensed furo[2,3-b]pyridines based on cyclopenta[c]pyridines and pyrano[3,4-c]pyridines, which have shown neurotropic, antimicrobial, and antitumor activities. researchgate.net

A prime example of its role in constructing complex systems is the synthesis of the Pyrido[3',2':4,5]furo[2,3-b]pyridine (PFP) core. researchgate.netnih.gov This extended, highly electron-deficient polycondensed system was specifically designed and synthesized for applications in materials science, demonstrating that the furo[2,3-b]pyridine unit can be integrated into larger π-conjugated structures. researchgate.netnih.gov

Potential in Optoelectronic Material Development

The inherent electronic properties of the furo[2,3-b]pyridine scaffold—a conjugated system containing both electron-rich furan and electron-deficient pyridine moieties—make it an attractive candidate for optoelectronic applications. nih.gov While this area is still emerging, recent research has demonstrated the significant potential of this core structure in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Researchers have successfully developed a triplet host material for green phosphorescent OLEDs based on the complex polycondensed Pyrido[3',2':4,5]furo[2,3-b]pyridine (PFP) core. researchgate.netnih.gov A derivative, 3-(3-(carbazole-9-yl)phenyl)pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP) , was synthesized to function as a bipolar host material, meaning it can effectively transport both holes and electrons. researchgate.net

The device fabricated using CzPFP as the host material exhibited outstanding performance, achieving high efficiency and brightness. This success validates the design strategy of using the electron-deficient PFP core to create effective host materials for phosphorescent emitters. researchgate.net The performance of this material underscores the potential of the furo[2,3-b]pyridine platform in advanced materials. The related furo[3,2-c]pyridine (B1313802) isomer has also been used to create iridium complexes that yield OLEDs with over 30% external quantum efficiency, further highlighting the great potential of furan-pyridine based functional materials in optoelectronics. rsc.org

Table 2: Performance of an OLED Device Using the CzPFP Host Material

Performance Metric Value
Maximum Quantum Efficiency 27.7%
Maximum Power Efficiency 86.8 lm W⁻¹

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

While general synthetic routes for the furo[2,3-b]pyridine (B1315467) core have been established, methods specifically targeting the 4-ol substitution pattern, particularly those that are both efficient and environmentally benign, remain underdeveloped. nih.gov Existing strategies often involve multi-step processes that may not be amenable to large-scale production or diversification. nih.govclockss.org Future research should prioritize the development of novel synthetic pathways that offer high yields, scalability, and adherence to the principles of green chemistry.

Key areas for exploration include:

Catalyst Development: Investigating new metal-based (e.g., Palladium, Copper) or organocatalytic systems to facilitate the key cyclization and functionalization steps. acs.org A transition towards earth-abundant metal catalysts would represent a significant advance in sustainability.

One-Pot Reactions: Designing tandem or domino reaction sequences that combine multiple transformations into a single operation, thereby reducing solvent waste, energy consumption, and purification steps.

Flow Chemistry: Adapting and optimizing synthetic routes for continuous flow reactors. This approach can enhance reaction control, improve safety, and facilitate scalable synthesis.

Bio-catalysis: Exploring the use of enzymes to perform key bond-forming reactions with high chemo-, regio-, and stereoselectivity, offering a highly sustainable alternative to traditional chemical methods.

Table 1: Comparison of Potential Future Synthetic Methodologies for Furo[2,3-b]pyridin-4-ol
MethodologyPotential AdvantagesKey Research ChallengesRelevant Precedent
Palladium-Catalyzed One-Pot SynthesisHigh efficiency, convergence, potential for diversity.Catalyst cost and stability, optimization of reaction conditions.Sonogashira coupling followed by Wacker-type heteroannulation has been used for the general scaffold. nih.gov
Iodocyclization of Alkyne PrecursorsDirect formation of the furo[2,3-b]pyridin-4(1H)-one tautomer, metal-free options.Synthesis of specialized alkyne precursors, control of regioselectivity.A synthetic entry to Furo[2,3-b]pyridin-4(1H)-ones via iodocyclization has been reported. amanote.com
Continuous Flow SynthesisEnhanced safety and scalability, precise control over reaction parameters.Reactor design, handling of solids, initial setup cost.General applicability to heterocyclic synthesis.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope limitations.Increasingly used in pharmaceutical synthesis.

Advanced Spectroscopic and Structural Investigations of Derivatives

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is essential for rational drug design and materials science applications. While standard characterization techniques like NMR and IR are routinely employed for the broader class of furopyridines, a dedicated and advanced analytical approach is needed for this specific isomer and its progeny. researchgate.net

Future research should focus on:

Building a Spectroscopic Database: Systematically synthesizing a library of derivatives with diverse substituents at various positions and compiling a detailed database of their spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, UV-Vis, and Mass Spectrometry).

Solid-State Analysis: Employing single-crystal X-ray diffraction to unambiguously determine the three-dimensional structure of key derivatives. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which can be crucial for understanding biological activity. osi.lv

Advanced NMR Techniques: Utilizing two-dimensional NMR techniques (COSY, HSQC, HMBC) for unequivocal signal assignment, especially in complex derivatives. researchgate.net Solid-state NMR could also be employed to study the structure and dynamics in the solid phase.

Photophysical Properties: Investigating the fluorescence and phosphorescence properties of the synthesized compounds, as related benzofuro[2,3-c]pyridin-3-ol structures have shown strong photoluminescence. nih.gov This could open avenues for applications in chemical sensing and bio-imaging.

Table 2: Proposed Advanced Analytical Techniques for this compound Derivatives
TechniqueInformation YieldedResearch Goal
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, crystal packing, hydrogen bonding networks.To validate molecular design and understand intermolecular interactions critical for biological targets.
2D NMR (HSQC, HMBC)Unambiguous assignment of ¹H and ¹³C signals, confirmation of connectivity.To create a reliable spectroscopic database for structure verification of complex derivatives.
Fluorescence SpectroscopyExcitation/emission spectra, quantum yields, lifetimes.To explore potential applications as fluorescent probes, sensors, or in organic light-emitting diodes (OLEDs).
Solid-State NMRStructural information on non-crystalline or poorly crystalline materials, polymorphism studies.To characterize materials in their solid form, relevant for pharmaceutical formulation.

In-depth Computational Mechanistic Studies of Reactivity and Transformations

Computational chemistry provides a powerful tool for predicting reactivity, elucidating reaction mechanisms, and understanding the electronic structure of molecules. For this compound, computational studies can guide synthetic efforts and provide insights that are difficult to obtain through experimentation alone. Precedents in related heterocyclic systems, such as furo[2,3-b]pyrroles, have demonstrated the utility of computational methods in assessing molecular stability and electronic properties. mdpi.com

Future computational research should be directed towards:

Tautomerism Studies: Quantifying the relative stability of the this compound and Furo[2,3-b]pyridin-4(1H)-one tautomers in different solvent environments using high-level quantum chemical calculations (e.g., Density Functional Theory - DFT).

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for key synthetic transformations. This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Predicting Reactivity: Calculating molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions to predict the regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound core.

Molecular Docking and Dynamics: Simulating the interaction of this compound derivatives with biological targets, such as protein kinases, to predict binding affinities and modes. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Table 3: Application of Computational Methods to this compound Research
Computational MethodSpecific ApplicationObjective
Density Functional Theory (DFT)Calculation of tautomeric equilibrium, transition state energies, and spectroscopic properties (NMR, IR).To understand inherent stability and reactivity, and to aid in the interpretation of experimental data.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.To guide the design of derivatives with specific photophysical properties for sensor applications.
Molecular Dynamics (MD) SimulationsSimulating the behavior of derivatives in complex environments (e.g., in water, bound to a protein).To assess conformational stability and the dynamics of ligand-receptor interactions.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize chemical bonds and non-covalent interactions.To provide deep insight into the nature of intramolecular and intermolecular bonding.

Q & A

Q. What are the common synthetic routes for Furo[2,3-b]pyridin-4-ol, and how can reaction yields be optimized?

this compound is typically synthesized via cycloaddition reactions or functionalization of preformed pyridine scaffolds. For example, tricyclic analogs are synthesized through [3+2] cycloadditions of pyrrolidine derivatives with activated alkynes, followed by oxidation to introduce the hydroxyl group at the 4-position . Yield optimization involves controlling reaction temperature (e.g., 60–80°C for cycloadditions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity to >95% .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify characteristic peaks, such as the deshielded hydroxyl proton (δ 10–12 ppm) and fused furan-pyridine ring carbons (δ 140–160 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms the fused bicyclic system (e.g., dihedral angles between furan and pyridine rings ≈ 5–10°) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 148.0634 for C7 _7H5 _5NO2_2) .

Q. What analytical techniques ensure the purity of this compound in pharmaceutical research?

Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients .
  • Karl Fischer titration : Quantifies residual water (<0.5% w/w) .
  • Melting point analysis : Sharp melting points (e.g., 287–293°C) indicate high crystallinity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell lines, incubation times) or off-target effects. For example, COX-2 inhibition (IC50 _{50} ≈ 50 nM) in one study may conflict with NF-κB activation in another due to differences in inflammatory models. To resolve this:

  • Use isogenic cell lines to control genetic backgrounds.
  • Perform dose-response assays across multiple concentrations (e.g., 1 nM–100 µM).
  • Validate target engagement via knockdown/knockout models (e.g., siRNA for COX-2) .

Q. What in vivo models evaluate the efficacy of this compound-based therapeutics?

  • Parasitic nematode models : Sheep infected with Haemonchus contortus are treated orally (10 mg/kg), with efficacy measured via fecal egg count reduction .
  • Murine inflammation models : Carrageenan-induced paw edema in mice, with COX-2 inhibition monitored via prostaglandin E2_2 ELISA .
  • Xenograft tumors : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231) to assess antitumor activity (e.g., tumor volume reduction ≥50%) .

Q. How do structural modifications at the 3- and 7-positions affect biological activity?

Substituents at these positions modulate target affinity and pharmacokinetics:

  • 3-Methyl groups : Enhance metabolic stability (e.g., t1/2_{1/2} increases from 2.1 to 4.3 h in rat liver microsomes) .
  • 7-Ethyl or trifluoromethyl groups : Improve COX-2 selectivity (e.g., 100-fold over COX-1) via hydrophobic interactions in the enzyme’s active site .
  • Polar groups (e.g., hydroxyl) : Reduce logP values (e.g., from 2.8 to 1.5) but improve aqueous solubility (>10 mg/mL) .

Q. What computational methods predict the binding affinity of this compound derivatives to COX-2?

  • Molecular docking (AutoDock Vina) : Models ligand-enzyme interactions, identifying key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
  • QSAR models : Use descriptors like polar surface area (PSA) and partition coefficient (ClogP) to predict IC50 _{50} values (R2 ^2 > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.